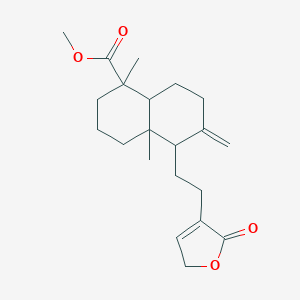

Pinusolide

Übersicht

Beschreibung

AZD3839 ist ein in das Gehirn permeabler Inhibitor des humanen Beta-Sekretase-Amyloid-Vorläuferprotein-spaltenden Enzyms 1 (BACE1). Es wurde gezeigt, dass es die Spiegel von Amyloid-beta 1-40 und Amyloid-beta 1-42 in In-vitro-Modellen reduziert. Diese Verbindung wurde aufgrund ihrer Fähigkeit, BACE1 zu hemmen, was an der Bildung von Amyloid-beta-Peptiden beteiligt ist, einem Merkmal der Alzheimer-Krankheit, als potenzielle Behandlung der Alzheimer-Krankheit entwickelt .

Vorbereitungsmethoden

AZD3839 wurde mithilfe eines fragmentbasierten Screenings und strukturbasierten Designs identifiziert. Der Syntheseweg umfasst mehrere Schritte, einschließlich der Bildung eines Phenylpyrimidinkerns. Spezifische Reaktionsbedingungen und industrielle Produktionsmethoden sind proprietär und werden nicht öffentlich bekannt gegeben .

Analyse Chemischer Reaktionen

AZD3839 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanism of Action

Pinusolide exhibits significant neuroprotective properties, particularly against apoptosis induced by staurosporine (STS) in neuronal cells. Research indicates that this compound can prevent increases in intracellular calcium levels and oxidative stress, which are critical factors in neuronal cell death.

Key Findings

- Cell Culture Studies : In primary cultures of rat cortical cells, this compound demonstrated a reduction in nuclear condensation and cytotoxicity at a concentration of 5 µM when exposed to STS. It also preserved the activity of superoxide dismutase (SOD), an important antioxidant enzyme .

- Oxidative Stress Reduction : The compound significantly decreased the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Anti-Inflammatory Properties

Impact on Inflammation

this compound has been studied for its anti-inflammatory effects, particularly in microglial cells. It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial pathways in the inflammatory response.

Case Studies

- Microglial Activation : In BV2 microglial cells treated with lipopolysaccharides (LPS), this compound reduced cell migration and inflammatory cytokine production. This suggests its utility in managing neuroinflammation associated with various neurological disorders .

- Inhibition of Inducible Nitric Oxide Synthase (iNOS) : A derivative of this compound, 15-methoxypinusolidic acid, was found to inhibit iNOS expression in microglial cells, further supporting its anti-inflammatory potential .

Modulation of Insulin Resistance

Role in Metabolic Disorders

Recent studies have indicated that this compound can ameliorate insulin resistance, a key factor in metabolic syndrome and type 2 diabetes.

Experimental Evidence

- Cell-Based Models : this compound improved insulin sensitivity in HepG2 cells under high glucose conditions, suggesting its potential application in diabetes management .

- Mechanistic Insights : The compound's effects on cellular pathways related to insulin signaling highlight its promise as a therapeutic candidate for metabolic disorders .

Summary Table of Applications

Wirkmechanismus

AZD3839 exerts its effects by inhibiting BACE1, an enzyme involved in the processing of amyloid precursor protein and the formation of amyloid-beta peptides. By inhibiting BACE1, AZD3839 reduces the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The compound shows selectivity against BACE2 and cathepsin D, with 14 and over 1000-fold selectivity, respectively .

Vergleich Mit ähnlichen Verbindungen

AZD3839 wird mit anderen BACE1-Inhibitoren verglichen, wie LY2886721 und MK-8931. Obwohl all diese Verbindungen BACE1 als Ziel haben, ist AZD3839 in seinem Gehirnpermeabilitäts- und Selektivitätsprofil einzigartig. Es hat in präklinischen Modellen eine effektive Reduktion der Amyloid-beta-Spiegel gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Biologische Aktivität

Pinusolide is a labdane-type diterpene lactone derived from Biota orientalis, known for its diverse biological activities. This article explores the compound's pharmacological effects, including its role as a platelet-activating factor (PAF) receptor antagonist, neuroprotective properties, and potential applications in treating various diseases.

This compound possesses a unique chemical structure characterized by an R,β-unsaturated butenolide ring, which is crucial for its biological activity. The structure-activity relationship (SAR) studies have identified specific functional groups that enhance its efficacy against PAF receptor binding. For instance, modifications at the C-19 position significantly influence the compound's inhibitory potency on PAF-induced platelet aggregation.

1. Platelet-Activating Factor Receptor Antagonism

This compound is recognized as a potent antagonist of the PAF receptor, which plays a critical role in inflammatory responses and thrombosis.

- In Vitro Studies : this compound demonstrated an IC50 value of approximately 5 µM in inhibiting PAF-induced platelet aggregation, with no significant effect on aggregation induced by other agents like ADP or thrombin .

- In Vivo Studies : It protected mice from lethality induced by PAF with an effective dose (ED50) of 1.1 mg/kg when administered intravenously .

2. Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties against staurosporine (STS)-induced apoptosis in neuronal cells.

- Mechanism : It reduces intracellular calcium levels ([Ca²⁺]i) and oxidative stress markers, thus preventing apoptosis . In primary cultures of rat cortical cells, this compound treatment resulted in decreased nuclear condensation and reduced activation of caspase-3/7, indicating its potential for treating neurodegenerative disorders.

| Concentration (µM) | Effect on Apoptosis | [Ca²⁺]i Levels | SOD Activity |

|---|---|---|---|

| 5 | Reduced | Decreased | Increased |

3. Anti-inflammatory Properties

This compound has been shown to inhibit inflammation in various models:

- Edema Model : Topical application of this compound at 2 mg/ear significantly reduced croton oil-induced ear edema in mice, demonstrating its anti-inflammatory effects .

- Mechanistic Insights : The compound's ability to inhibit PAF-mediated pathways suggests it could be beneficial in managing conditions characterized by excessive inflammation.

Case Studies and Clinical Implications

Recent studies have explored this compound's potential in clinical settings:

- Neurodegenerative Diseases : Given its protective effects against neuronal apoptosis, this compound may serve as a therapeutic agent for conditions like Alzheimer's disease.

- Pain Management : Case studies indicate that this compound could be effective in managing pain associated with osteoarthritis due to its anti-inflammatory properties .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

Eigenschaften

IUPAC Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKBZJAWPZXKJU-NLEAXPPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953637 | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31685-80-0 | |

| Record name | Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31685-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinusolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pinusolide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | Pinusolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.